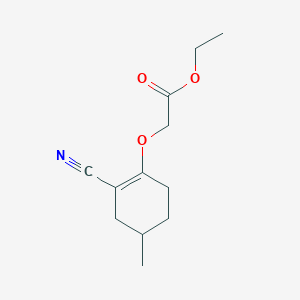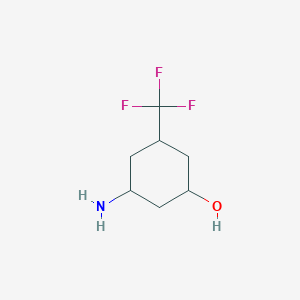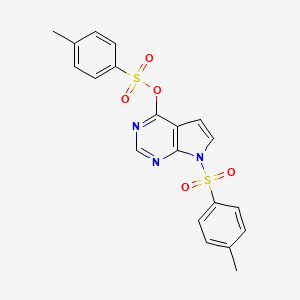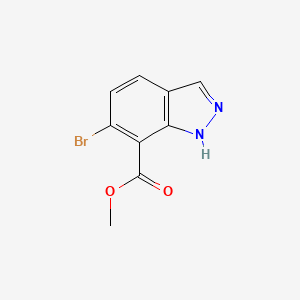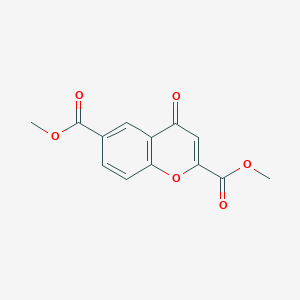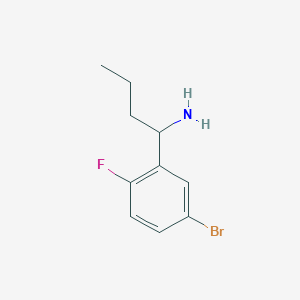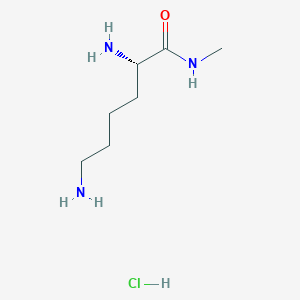
(S)-2,6-Diamino-N-methylhexanamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,6-Diamino-N-methylhexanamidehydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two amino groups and a methylated amide group. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,6-Diamino-N-methylhexanamidehydrochloride typically involves multiple steps. One common method starts with the protection of the amino groups, followed by the introduction of the methyl group through alkylation. The final step involves deprotection and conversion to the hydrochloride salt. Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. These reactors allow precise control over reaction conditions, ensuring consistent quality and scalability. The process may also include purification steps such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-2,6-Diamino-N-methylhexanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert any oxidized forms back to the original amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce a variety of alkylated amines.
Scientific Research Applications
(S)-2,6-Diamino-N-methylhexanamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2,6-Diamino-N-methylhexanamidehydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins, potentially altering their structure and function. This interaction can affect various biological pathways, making the compound useful in studying enzyme mechanisms and protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diaminohexanamide derivatives and methylated amides. Examples are:
- (S)-2,6-Diaminohexanamide
- N-methylhexanamide
- 2,6-Diamino-N-methylhexanamide
Uniqueness
What sets (S)-2,6-Diamino-N-methylhexanamidehydrochloride apart is its specific stereochemistry and the presence of both amino and methylated amide groups. This unique combination allows it to participate in a broader range of chemical reactions and interact with a variety of biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C7H18ClN3O |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-methylhexanamide;hydrochloride |
InChI |
InChI=1S/C7H17N3O.ClH/c1-10-7(11)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3,(H,10,11);1H/t6-;/m0./s1 |
InChI Key |
DLRGPIZMZGGDCT-RGMNGODLSA-N |
Isomeric SMILES |
CNC(=O)[C@H](CCCCN)N.Cl |
Canonical SMILES |
CNC(=O)C(CCCCN)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


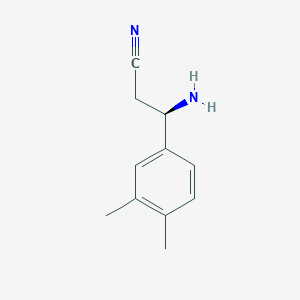
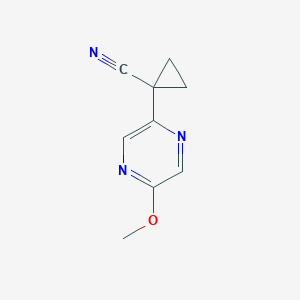
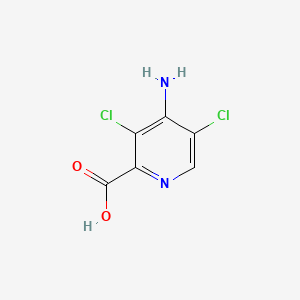
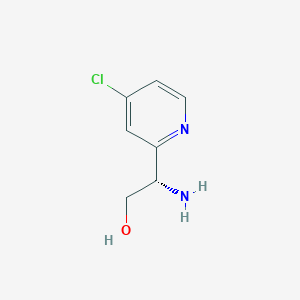
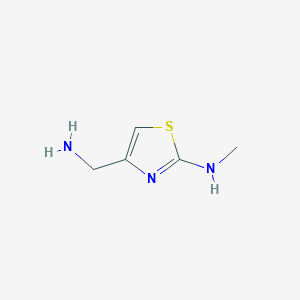
![3-Methyl-1h-benzo[g]indole-2-carboxylic acid](/img/structure/B13037014.png)

